methyl 2-(1H-indol-4-yloxy)acetate
Description
Methyl 2-(1H-indol-4-yloxy)acetate (CAS: 857261-14-4; MDL: MFCD09834888) is an indole derivative featuring an oxyacetate group at the 4-position of the indole ring and a methyl ester functional group (Figure 1). Indoles are privileged scaffolds in medicinal chemistry due to their prevalence in bioactive natural products and pharmaceuticals. This compound is primarily utilized as a synthetic intermediate in drug discovery and organic synthesis. Its structural uniqueness lies in the substitution pattern at the 4-position, distinguishing it from more common 3-substituted indole derivatives. Commercial sources list it with 95% purity, suggesting its use in high-precision applications .
Properties
IUPAC Name |
methyl 2-(1H-indol-4-yloxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-11(13)7-15-10-4-2-3-9-8(10)5-6-12-9/h2-6,12H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJIISDRSNPNAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC2=C1C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201298161 | |
| Record name | Methyl 2-(1H-indol-4-yloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157889-30-0 | |
| Record name | Methyl 2-(1H-indol-4-yloxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157889-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-(1H-indol-4-yloxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201298161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-indol-4-yloxy)acetate typically involves the reaction of 1H-indole-4-ol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-indol-4-yloxy)acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated indole derivatives.
Scientific Research Applications
Structure
The structure of methyl 2-(1H-indol-4-yloxy)acetate includes an indole moiety attached to an acetate group through an ether link, which is crucial for its chemical reactivity and biological interactions.
Industrial Production
In industrial settings, continuous flow reactors and optimized reaction conditions can enhance the yield and purity of this compound. Automation in production processes ensures consistent quality and reduces costs.
Scientific Research Applications
This compound has been investigated for various applications in scientific research:
Medicinal Chemistry
This compound has been studied for its potential therapeutic properties, including:
- Anticancer Activity : Indole derivatives are known to exhibit anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through modulation of signaling pathways involved in cell growth and apoptosis .
- Antimicrobial Properties : The compound has shown promise in combating bacterial infections, making it a candidate for further development as an antimicrobial agent .
Biochemical Research
This compound is being explored as a phospholipase inhibitor, which could have implications in treating metabolic disorders such as obesity and diabetes. It modulates fat metabolism and glucose homeostasis by inhibiting specific enzymes .
Agricultural Applications
Research suggests that indole derivatives can serve as plant growth regulators or pesticides. This compound may influence plant growth or act against pests due to its structural similarities with naturally occurring plant hormones .
Material Science
Due to its unique chemical structure, this compound can be utilized in the synthesis of dyes and pigments, contributing to advancements in materials science.
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis in breast cancer cells, suggesting its potential as a lead compound for anticancer drug development.
Case Study 2: Phospholipase Inhibition
In another study focused on metabolic disorders, this compound was tested for its ability to inhibit phospholipase A2 activity. The results demonstrated a reduction in inflammatory markers and improved metabolic profiles in diabetic mouse models, highlighting its therapeutic potential .
Mechanism of Action
The mechanism of action of methyl 2-(1H-indol-4-yloxy)acetate involves its interaction with various molecular targets. The indole ring system can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Indole Derivatives
Structural and Functional Group Variations
The table below summarizes key structural and synthetic features of methyl 2-(1H-indol-4-yloxy)acetate and analogous compounds:
*Assumed based on commercial purity specifications.
Key Comparative Analysis
Substitution Position (C3 vs. C4)
- C3-Substituted Indoles : Most bioactive indoles, such as indomethacin (anti-inflammatory) and methyl 2-(1H-indol-3-yl)acetate, feature substitutions at the 3-position. This position is sterically and electronically favorable for binding to biological targets (e.g., cyclooxygenase in indomethacin) .
- C4-Substituted Indoles: this compound and its tert-butyl analog exhibit substitutions at the less-explored 4-position. This may alter binding kinetics or metabolic stability, offering novel pharmacological profiles. For example, enzymatic studies on 4-substituted indoles highlight their role in kinetic resolutions for chiral synthesis .
Ester vs. Acid Functional Groups
- Methyl/Tert-Butyl Esters: Esters enhance lipophilicity, improving membrane permeability.
- Carboxylic Acids : Compounds like 2-(6-Methyl-1H-indol-3-yl)acetic acid and indomethacin exhibit higher polarity and acidity, favoring solubility but limiting blood-brain barrier penetration .
Biological Activity
Methyl 2-(1H-indol-4-yloxy)acetate is an organic compound belonging to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.
Overview of Indole Derivatives
Indole derivatives, including this compound, are significant in medicinal chemistry due to their structural versatility and biological relevance. The indole ring system is a common motif in many biologically active molecules, leading to a wide range of pharmacological properties such as anticancer, antimicrobial, and anti-inflammatory activities.
Target Interactions
This compound interacts with various biological targets due to its aromatic nature and electron delocalization. The primary targets include:
- Receptors : Indole derivatives can bind to multiple receptors, influencing cellular signaling pathways.
- Enzymes : The compound may act as an inhibitor or activator of specific enzymes involved in metabolic processes.
Cellular Effects
The compound has been shown to affect several cellular processes:
- Gene Expression : It can regulate the expression of genes involved in immune responses and metabolism.
- Cell Signaling : this compound influences signaling pathways that are crucial for cell proliferation and apoptosis .
Biological Activities
This compound exhibits a variety of biological activities:
- Anticancer Activity : Studies have demonstrated its cytotoxic effects against various cancer cell lines. For instance, it has shown significant antiproliferative activity against liver cancer cells (Hep-G2) using the MTT assay .
- Antimicrobial Properties : The compound has been investigated for its effectiveness against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentration (MIC) values indicate promising antibacterial activity .
- Anti-inflammatory Effects : Indole derivatives have been linked to anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .
Research Findings and Case Studies
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
Q & A
Q. What are the key synthetic pathways for methyl 2-(1H-indol-4-yloxy)acetate, and how is reaction progress monitored?
The synthesis typically involves nitration, esterification, or acylation of indole derivatives. For example, nitration at the 6-position of indole followed by esterification with methyl chloroacetate is a common route. Reaction progress is monitored via thin-layer chromatography (TLC), and purification is achieved using column chromatography . Key steps include:
- Nitration : Introduction of a nitro group to the indole scaffold.
- Esterification : Reaction with methyl chloroacetate under basic conditions.
- Purification : Column chromatography with silica gel and solvent gradients (e.g., hexane/ethyl acetate).
Q. How is the structural identity of this compound confirmed?
Structural confirmation relies on spectroscopic techniques:
Q. What safety protocols are recommended for handling this compound?
While specific safety data for this compound is limited, general indole derivative protocols apply:
- Use PPE (gloves, lab coat, goggles).
- Work in a fume hood to avoid inhalation.
- Store in a cool, dry environment away from oxidizers .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Enzymatic resolution using lipases (e.g., Pseudomonas fluorescens or Novozym® 435) enables kinetic resolution of racemic intermediates. For example, hydrolytic or transesterification reactions achieve enantiomeric excess (e.g., E-value = 30 for related indole esters). Reaction conditions (pH, temperature, solvent) must be tightly controlled to favor enantioselectivity .
Q. What pharmacological activities are associated with this compound?
Indole derivatives exhibit diverse bioactivity:
- Anticancer Potential : Methyl 2-(6-nitro-1H-indol-4-yl)acetate shows cytotoxicity against cancer cell lines (e.g., MCF-7) via apoptosis induction.
- Anti-inflammatory Effects : Hydroxy-substituted analogs inhibit COX-2 and TNF-α pathways.
- Antimicrobial Activity : Structural analogs disrupt bacterial membranes or enzyme function.
In vitro assays (MTT, ELISA) and structure-activity relationship (SAR) studies guide optimization .
Q. What catalytic systems enhance its synthetic efficiency?
- Biocatalysis : Lipases or esterases improve regioselectivity in esterification/hydrolysis.
- Metal Catalysts : Palladium or copper complexes facilitate cross-coupling reactions (e.g., Suzuki-Miyaura for biphenyl analogs).
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 h to 2 h) for nitro-indole intermediates .
Q. How do electronic effects of substituents influence reactivity?
- Nitro Groups : Electron-withdrawing groups enhance electrophilic substitution at the 4-position.
- Methoxy/Ethoxy Groups : Electron-donating substituents stabilize reactive intermediates (e.g., during ester hydrolysis).
DFT calculations and Hammett plots quantify these effects, guiding functionalization strategies .
Q. What analytical challenges arise in characterizing degradation products?
- By-Product Identification : LC-MS/MS or GC-MS detects trace impurities (e.g., acetic acid from ester hydrolysis).
- Stability Studies : Accelerated degradation under heat/light reveals decomposition pathways (e.g., nitro-group reduction).
- Chiral HPLC : Resolves enantiomers in racemic mixtures .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
